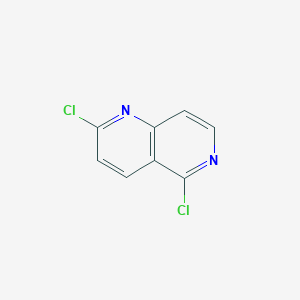

2,5-Dichloro-1,6-naphthyridine

Übersicht

Beschreibung

2,5-Dichloro-1,6-naphthyridine is a type of naphthyridine, a class of nitrogen-containing heterocyclic compounds . Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been well explored by the scientific community . In 1893, Reissert reported the synthesis of naphthyridine derivatives for the first time from pyridine-type analogues . There are six isomeric naphthyridines currently exist .Molecular Structure Analysis

The molecular formula of this compound is C8H4Cl2N2 and its molecular weight is 199.04 . Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

The reactivity of naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Wissenschaftliche Forschungsanwendungen

Ligand Construction and Complex Formation

2,5-Dichloro-1,6-naphthyridine derivatives have been utilized in the construction of bridging ligands, particularly in synthesizing Ru(II) complexes. These compounds, through methods like Stille coupling and Friedlander condensation, contribute to the development of bidentate and tridentate ligands. Their incorporation significantly affects the absorption properties and metal center communication in dinuclear complexes, making them valuable in inorganic chemistry and material science research (Singh & Thummel, 2009).

Catalytic Applications

In organic chemistry, this compound compounds have been used as substrates in Pd-catalyzed amidation reactions. These reactions are critical for synthesizing diamido-1,8-naphthyridines with functional-group tolerance, which are significant in developing novel organic compounds and materials (Ligthart et al., 2006).

Hydrogenation and Dehydrogenation Studies

Research on homogeneous perdehydrogenation and perhydrogenation of naphthyridine derivatives catalyzed by iridium complexes has been conducted. These studies are pivotal in understanding reversible hydrogenation reactions, which are fundamental in chemical synthesis and energy conversion (Fujita et al., 2014).

Innovative Synthesis Approaches

Advancements in synthesis methods include a catalyst-free, pseudo-five-component synthesis of 1,6-naphthyridines in an eco-friendly solvent like water. This approach is significant for developing environmentally friendly and cost-effective methods in organic synthesis (Mukhopadhyay et al., 2011).

Crystal Structure Analysis

Studies on the crystal structure of naphthyridine derivatives have provided insights into the molecular arrangement and potential pharmaceutical applications. This research is crucial for drug design and understanding the interaction of these compounds with biological targets (Guillon et al., 2017).

Synthesis of Functionalized Naphthyridines

Functionalized 1,6-naphthyridines have been synthesized for applications in medicinal chemistry, particularly in anticancer research. These compounds exhibit a variety of pharmacological activities, demonstrating their potential in developing new therapeutic agents (Lavanya et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that 1,6-naphthyridines, a class of compounds to which 2,5-dichloro-1,6-naphthyridine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines act as anti-cancer agents .

Biochemical Pathways

It is known that 1,6-naphthyridines have a wide range of biological applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacological activity of 1,6-naphthyridines suggests that they have suitable adme properties for therapeutic use .

Result of Action

It is known that 1,6-naphthyridines have a variety of pharmacological activities, suggesting that they can induce a range of molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2,5-Dichloro-1,6-naphthyridine are largely unexplored. It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For instance, certain functionalized 1,6-naphthyridines have been found to act as sex hormone regulatory agents or anti-HIV agents .

Molecular Mechanism

The molecular mechanism of action of this compound remains elusive. It is known that 1,6-naphthyridines can interact with various biomolecules, potentially leading to changes in gene expression

Eigenschaften

IUPAC Name |

2,5-dichloro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-6(12-7)3-4-11-8(5)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKXOXIYZLIHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=NC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

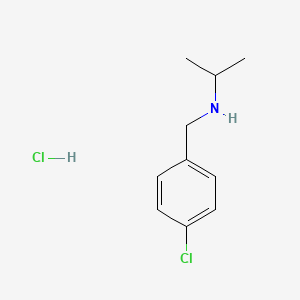

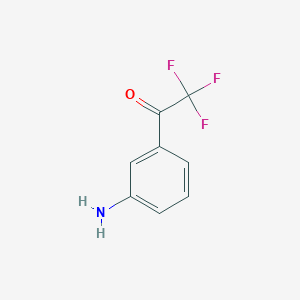

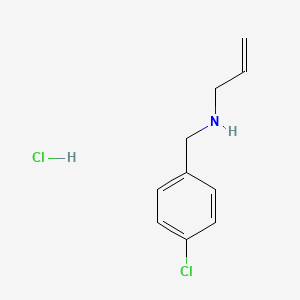

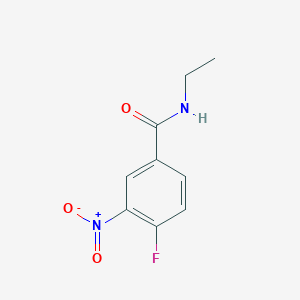

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B3118266.png)

![8-chloro-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B3118273.png)

![5-Chloropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B3118280.png)

![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)